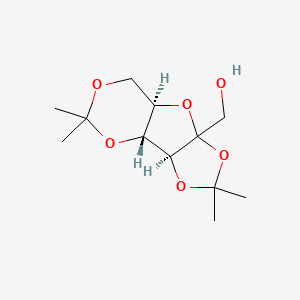
2-Methyl-2-(nitroamino)-1-propanol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(nitroamino)-1-propanol-d6 is a deuterated derivative of 2-Methyl-2-(nitroamino)-1-propanol. This compound is characterized by the presence of a nitroamino group attached to a methylated propanol backbone. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific studies, particularly in spectroscopy and tracer studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(nitroamino)-1-propanol-d6 typically involves the nitration of 2-Methyl-2-amino-1-propanol-d6. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and controlled reaction environments to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(nitroamino)-1-propanol-d6 undergoes various chemical reactions, including:
Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The nitroamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-2-(nitroamino)-1-propanol-d6 is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in spectroscopic studies.
Biology: Used in tracer studies to track metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(nitroamino)-1-propanol-d6 involves its interaction with various molecular targets. The nitroamino group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The deuterium atoms enhance the stability of the compound, making it useful in long-term studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-(nitroamino)-1-propanol: The non-deuterated version of the compound.
2-Amino-2-methyl-1-propanol: A related compound with an amino group instead of a nitroamino group.
2-Methyl-2-(nitroamino)-1-butanol: A similar compound with a butanol backbone.
Uniqueness
2-Methyl-2-(nitroamino)-1-propanol-d6 is unique due to the presence of deuterium atoms, which provide enhanced stability and make it suitable for use in spectroscopic studies and tracer experiments. Its chemical properties and reactivity are similar to its non-deuterated counterpart, but the deuterium atoms offer additional benefits in research applications .
Propriétés
Numéro CAS |
1794940-30-9 |
|---|---|
Formule moléculaire |
C4H10N2O3 |
Poids moléculaire |
140.172 |
Nom IUPAC |
N-[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl]nitramide |
InChI |
InChI=1S/C4H10N2O3/c1-4(2,3-7)5-6(8)9/h5,7H,3H2,1-2H3/i1D3,2D3 |
Clé InChI |
WTIFXEKZEYZXMJ-WFGJKAKNSA-N |
SMILES |
CC(C)(CO)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(Pentan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B587035.png)



![(2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B587046.png)

